4-Bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Preparation Methods
The synthesis of 4-Bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 3,3-difluorocyclobutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on antibacterial and antiviral properties.
Medicine: Its potential therapeutic effects are being explored in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
4-Bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with different substituents, leading to variations in biological activity.
4-Bromo-N-(3,3-difluorocyclobutyl)-3-(trifluoromethyl)benzenesulfonamide: Contains additional fluorine atoms, which may enhance its chemical stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(3,3-difluorocyclobutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-7-1-3-9(4-2-7)17(15,16)14-8-5-10(12,13)6-8/h1-4,8,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUAKLAERWOQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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